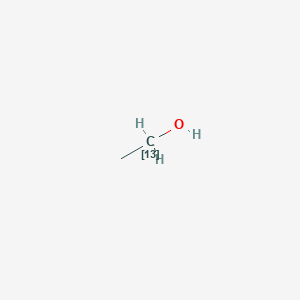

Etanol-1-13C

Descripción general

Descripción

Ethanol-1-13C is a variant of ethanol where the first carbon atom is labeled with carbon-13, an isotope of carbon. This labeling allows for detailed studies of ethanol's behavior in various chemical environments using techniques like NMR spectroscopy.

Synthesis Analysis

Ethanol-1-13C is synthesized from precursors such as [1-13C]acetic acid. Billington and Golding (1982) described the synthesis of 2-(methylthio)[1-13C]ethanol from [1-13C]acetic acid, highlighting the process's efficiency in producing labeled ethanol for spectroscopic studies (Billington & Golding, 1982).

Molecular Structure Analysis

The molecular structure of ethanol-1-13C, particularly in mixtures, can be analyzed using methods like molecular dynamics simulations. Ghoufi et al. (2016) explored the structure and hydrogen bonding in water-ethanol mixtures at high ethanol concentrations, providing insights into the intermolecular interactions of ethanol (Ghoufi, Artzner, & Malfreyt, 2016).

Chemical Reactions and Properties

The chemisorption and decomposition of ethanol on MgO were studied using 13C solid-state NMR by Liang (1986), revealing insights into ethanol's reactivity and stability at various temperatures (Liang, 1986).

Physical Properties Analysis

The physical properties of ethanol-1-13C, especially when mixed with other substances like water, are significant for understanding its behavior. Dixit et al. (2002) studied the molecular-scale structure of a concentrated alcohol-water mixture, providing valuable data on the physical properties of such mixtures (Dixit, Crain, Poon, Finney, & Soper, 2002).

Chemical Properties Analysis

The chemical properties of ethanol, including ethanol-1-13C, are crucial in various applications, such as food preservation. Kalathenos and Russell (2003) discussed ethanol's capacity for hydrogen bonding and its high boiling point due to its amphiphilic properties (Kalathenos & Russell, 2003).

Aplicaciones Científicas De Investigación

Autenticación de bebidas que contienen etanol

Etanol-1-13C se utiliza en la autenticación de bebidas que contienen etanol . La RMN-13C irm es una herramienta eficaz para estudiar la distribución intramolecular de 13C en el etanol y es una forma eficiente de evaluar las composiciones isotópicas específicas de la posición en los carbohidratos parentales (glucosa, fructosa o sacarosa) . Este método se utiliza habitualmente para la autenticación de productos a base de frutas y otros productos que contienen azúcares .

Detección de azúcar añadido

La RMN-13C irm es una herramienta potente para la detección de todas las fuentes de azúcar añadido, incluidas las fuentes de caña y maíz previamente indetectables, fácilmente disponibles en los países productores de piña y tequila .

Rastrear las condiciones de crecimiento de las vides

Se demostró una correlación entre el estado del agua de la vid y la distribución intramolecular de 13C. Por lo tanto, la RMN-13C irm se puede aplicar para rastrear las condiciones de crecimiento de las vides que produjeron un vino determinado, incluso muchos años después de la cosecha de las uvas .

Prevención de fraudes en bebidas alcohólicas

El etanol es la principal molécula orgánica de muchas bebidas alcohólicas: vinos, licores, cervezas, brandies, rones, etc. Debido al gran volumen producido, estos productos tienen un impacto muy importante en la economía como la producción agrícola, el equipo de procesamiento, el comercio, etc. así como en los gastos de salud . La calidad y la rareza de algunos productos pueden llevar a precios de venta elevados. El consumidor que está dispuesto a pagar un alto precio espera productos genuinos. Para evitar fraudes, se requieren entonces métodos analíticos .

Identificación de falsificaciones

Como molécula principal, el etanol es el objetivo de las falsificaciones que incluyen el origen de la especie vegetal, el origen geográfico de la planta y la adición de etanol sintético (es decir, del petróleo, como materia prima) . Cabe destacar que estos fraudes también se pueden encontrar en el etanol combustible, para el cual el aditivo de biocombustible para la gasolina tiene un impuesto específico en muchos países .

El contenido isotópico de una molécula refleja su historia

El contenido isotópico de una molécula refleja su historia debido a la aparición de efectos isotópicos que conducen a la selección de un isótopo (ligero o

Safety and Hazards

Direcciones Futuras

Relevant Papers

There are several relevant papers on Ethanol-1-13C. For instance, a paper titled “High-resolution 13C metabolic flux analysis” discusses the use of 13C-labeled compounds, including Ethanol-1-13C, in metabolic flux analysis . Another paper titled “Quantitative in situ 13C NMR studies of the electro-catalytic oxidation of alcohols” discusses the use of 13C NMR in studying the oxidation of alcohols .

Mecanismo De Acción

Target of Action

Ethanol-1-13C, like its parent compound ethanol, primarily targets the brain’s neurons . It interacts with various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids . These neurotransmitters play crucial roles in transmitting signals in the brain and nervous system.

Mode of Action

Ethanol-1-13C alters the brain’s neurons in several ways. It changes their membranes as well as their ion channels, enzymes, and receptors . Ethanol also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate . This interaction leads to changes in the neuronal activity, affecting the communication between neurons and resulting in the physiological and psychological effects associated with alcohol consumption .

Biochemical Pathways

Ethanol-1-13C is metabolized primarily through the alcohol dehydrogenase (ADH) pathway and the cytochrome P450 (CYP) 2E1 pathway . ADH metabolizes ethanol into acetaldehyde, a toxic metabolite, which is then further metabolized into acetate, a non-toxic substance, by the enzyme aldehyde dehydrogenase . The CYP2E1 pathway also contributes to ethanol metabolism, especially when alcohol is consumed in large amounts .

Pharmacokinetics

The pharmacokinetics of Ethanol-1-13C involves its absorption, distribution, metabolism, and excretion (ADME). Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . Its metabolism, as mentioned above, primarily occurs in the liver through the ADH and CYP2E1 pathways . The end product of ethanol metabolism, acetate, is further metabolized into carbon dioxide and water, which are then excreted from the body .

Result of Action

The action of Ethanol-1-13C at the neuronal level results in a range of effects, from mild euphoria and decreased anxiety to unconsciousness and even death, depending on the blood concentration . Chronic exposure to ethanol can cause persistent structural and functional changes in the brain .

Action Environment

The action, efficacy, and stability of Ethanol-1-13C can be influenced by various environmental factors. For instance, the presence of food in the stomach can slow down the absorption of ethanol, thereby affecting its action . Genetic factors, such as polymorphisms in the ADH and ALDH genes, can also influence the metabolism of ethanol and, consequently, its effects .

Propiedades

IUPAC Name |

(113C)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13CH2]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480248 | |

| Record name | Ethanol-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.061 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14742-23-5 | |

| Record name | Ethanol-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14742-23-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

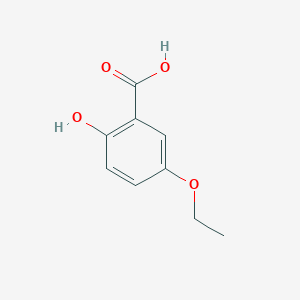

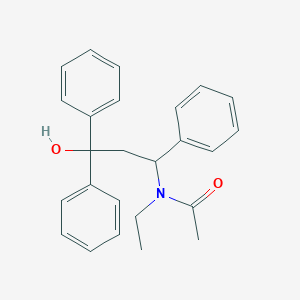

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

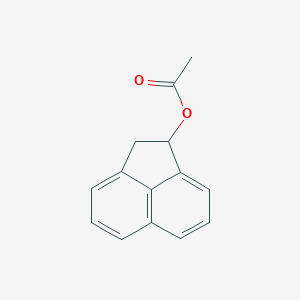

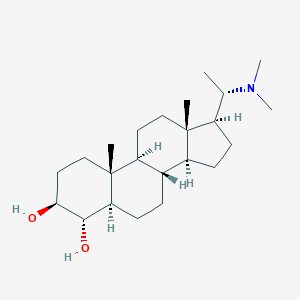

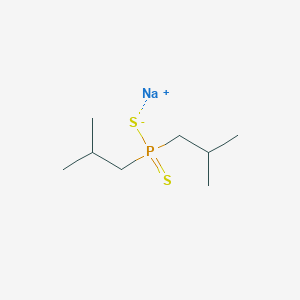

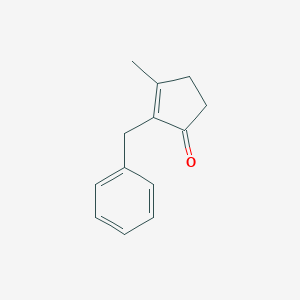

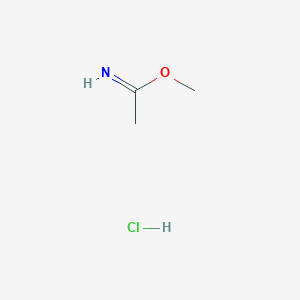

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;4-[[4-[benzyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[(4-sulfonatophenyl)methylamino]phenyl]methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B83581.png)